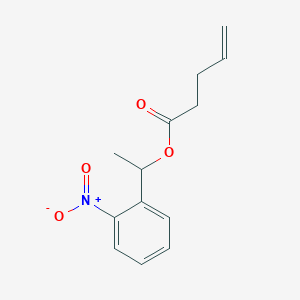

1-(2-Nitrophenyl)ethyl pent-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

264258-90-4 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

1-(2-nitrophenyl)ethyl pent-4-enoate |

InChI |

InChI=1S/C13H15NO4/c1-3-4-9-13(15)18-10(2)11-7-5-6-8-12(11)14(16)17/h3,5-8,10H,1,4,9H2,2H3 |

InChI Key |

HZPVGGVXRAMHEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCC=C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 2 Nitrophenyl Ethyl Pent 4 Enoate

Esterification Pathways for the Formation of 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886)

The final and crucial step in the synthesis of 1-(2-Nitrophenyl)ethyl pent-4-enoate is the formation of the ester linkage between 1-(2-nitrophenyl)ethanol (B14764) and pent-4-enoic acid. Several methodologies can be adapted for this transformation, each with its own set of advantages and challenges.

Classical Esterification Techniques

The most fundamental approach to forming this compound is through classical esterification, most notably the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukmdpi.combritannica.comlibretexts.org This acid-catalyzed reaction involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. chemguide.co.ukyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is essential. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This can be achieved by using a Dean-Stark apparatus or by employing a large excess of the alcohol reactant. masterorganicchemistry.com

For the synthesis of this compound, this would involve reacting 1-(2-nitrophenyl)ethanol with pent-4-enoic acid in a suitable solvent like toluene, with a catalytic amount of p-toluenesulfonic acid, and refluxing the mixture with azeotropic removal of water. While this method is cost-effective and straightforward, it often requires high temperatures and long reaction times. Furthermore, the harsh acidic conditions can be problematic for sensitive substrates, and the reaction is not stereoselective, meaning that if a chiral form of 1-(2-nitrophenyl)ethanol is used, the product will be a racemic mixture. The use of acyl chlorides or acid anhydrides, derived from pent-4-enoic acid, offers an alternative that avoids the production of water and can proceed under milder conditions. chemguide.co.uk For example, reacting 1-(2-nitrophenyl)ethanol with pent-4-enoyl chloride at room temperature would likely yield the desired ester vigorously, along with the byproduct hydrogen chloride. chemguide.co.uk

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer-Speier | 1-(2-nitrophenyl)ethanol, pent-4-enoic acid | Conc. H₂SO₄ or p-TsOH | Reflux, water removal | Inexpensive, simple | Harsh conditions, not stereoselective, equilibrium |

| Acyl Chloride | 1-(2-nitrophenyl)ethanol, pent-4-enoyl chloride | None | Room temperature | High reactivity, irreversible | Vigorous reaction, produces HCl |

| Acid Anhydride | 1-(2-nitrophenyl)ethanol, pent-4-enoic anhydride | None or acid catalyst | Warming | Milder than acyl chlorides | Slower reaction, produces carboxylic acid byproduct |

Enzyme-Catalyzed Synthesis Approaches

Biocatalysis, utilizing enzymes such as lipases, presents a green and highly selective alternative for the synthesis of this compound. mdpi.comencyclopedia.puborganic-chemistry.orgrsc.orgnih.gov Lipases are particularly effective in catalyzing esterification and transesterification reactions under mild conditions, often with high enantioselectivity. mdpi.comencyclopedia.puborganic-chemistry.org This is especially relevant when a specific stereoisomer of the target ester is desired, starting from a racemic mixture of 1-(2-nitrophenyl)ethanol.

The process, known as kinetic resolution, involves the preferential acylation of one enantiomer of the alcohol, leaving the other unreacted. encyclopedia.puborganic-chemistry.org For instance, a lipase (B570770) from Candida rugosa or Burkholderia cepacia could be employed to catalyze the reaction between racemic 1-(2-nitrophenyl)ethanol and pent-4-enoic acid or an activated acyl donor like isopropenyl pent-4-enoate. mdpi.comnih.gov The reaction is typically carried out in an organic solvent to minimize hydrolysis of the ester product. nih.gov The choice of lipase and reaction conditions, such as solvent and acyl donor, can significantly influence both the reaction rate and the enantiomeric excess of the product. nih.gov A variation of this is dynamic kinetic resolution (DKR), where the unreacted enantiomer of the alcohol is continuously racemized in situ by a metal catalyst, theoretically allowing for a 100% yield of the desired enantiopure ester. encyclopedia.puborganic-chemistry.org

| Enzyme | Acyl Donor | Solvent | Key Feature | Potential Outcome |

| Lipase (e.g., from Candida rugosa) | Pent-4-enoic acid | Organic solvent (e.g., Toluene) | Kinetic Resolution | Enantiomerically enriched this compound and unreacted alcohol |

| Lipase (e.g., from Burkholderia cepacia) | Isopropenyl pent-4-enoate | Organic solvent (e.g., Hexane) | Irreversible Transesterification | High enantiomeric excess of the ester |

| Lipase + Ru-catalyst | Pent-4-enoic acid | Organic solvent | Dynamic Kinetic Resolution | High yield of a single enantiomer of the ester |

Mitsunobu-Type Esterification and Related Stereoselective Methods

The Mitsunobu reaction is a powerful and reliable method for the stereoselective synthesis of esters from primary and secondary alcohols with inversion of configuration. This makes it an ideal candidate for producing a specific enantiomer of this compound from the corresponding chiral 1-(2-nitrophenyl)ethanol. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the context of synthesizing this compound, if one were to start with (R)-1-(2-nitrophenyl)ethanol, the Mitsunobu reaction with pent-4-enoic acid would yield (S)-1-(2-Nitrophenyl)ethyl pent-4-enoate. The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, followed by an Sₙ2 displacement by the carboxylate anion of pent-4-enoic acid. This method is known for its high yields and stereospecificity, even with sterically hindered alcohols. rsc.org Modifications to the standard Mitsunobu protocol have been developed to simplify the removal of byproducts, such as triphenylphosphine oxide and the reduced hydrazine (B178648) derivative.

| Phosphine | Azodicarboxylate | Nucleophile | Stereochemistry | Key Advantage |

| Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) | Pent-4-enoic acid | Inversion of configuration | High stereoselectivity and yield |

| Triphenylphosphine (PPh₃) | Diisopropyl azodicarboxylate (DIAD) | Pent-4-enoic acid | Inversion of configuration | Often used for easier handling |

Precursor Synthesis and Functionalization Relevant to this compound

Synthesis of 1-(2-Nitrophenyl)ethanol Precursors

1-(2-Nitrophenyl)ethanol is a key intermediate that can be synthesized through various routes. masterorganicchemistry.comacs.org A common laboratory method involves the reduction of 2-nitroacetophenone. For instance, sodium borohydride (B1222165) in a mixed solvent system of methanol (B129727) and 1,4-dioxane (B91453) can effectively reduce the ketone to the corresponding racemic alcohol in high yield. acs.org

Another approach is the reaction of o-nitrotoluene with an aldehyde. For example, 2-(o-nitrophenyl)-ethanol can be prepared by reacting o-nitrotoluene with paraformaldehyde in dimethylformamide in the presence of potassium hydroxide (B78521). mdpi.com While this yields a constitutional isomer, similar principles of C-C bond formation could potentially be adapted. The synthesis of 1,2-di-(o-nitrophenyl)-ethanol has also been reported through the oxidation of o-nitrotoluene. organic-chemistry.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Nitroacetophenone | Sodium borohydride, Methanol, 1,4-Dioxane | (RS)-1-(2-Nitrophenyl)ethanol | 100% | acs.org |

| o-Nitrotoluene | Paraformaldehyde, Dimethylformamide, Potassium hydroxide | 2-(o-Nitrophenyl)-ethanol | Not specified for direct comparison | mdpi.com |

| o-Nitrotoluene | Oxygen, Dimethyl sulfoxide, Potassium hydroxide | 1,2-di-(o-Nitrophenyl)-ethanol | 37% | organic-chemistry.org |

Synthesis of Pent-4-enoic Acid Precursors

Pent-4-enoic acid, also known as allylacetic acid, is commercially available but can also be synthesized through several established methods. cyberleninka.ru One approach involves the reaction of allyl chloride with diethyl malonate in the presence of a base like sodium ethoxide. The resulting 2-allyl diethyl malonate undergoes saponification and subsequent decarboxylation to yield pent-4-enoic acid. acs.org

Another synthetic route starts from vinylcarbinol (allyl alcohol) and an orthoacetate. This method proceeds through a transesterification and rearrangement reaction to form a pent-4-enoate ester, which is then hydrolyzed under basic conditions, followed by acidification to give the final carboxylic acid. researchgate.net A Wittig-type reaction between (3-carboxypropyl)triphenylphosphonium (B14145455) bromide and an aldehyde can also be employed, although this is more commonly used for substituted pentenoic acids. mdpi.com

| Starting Materials | Key Steps | Product | Reference |

| Allyl chloride, Diethyl malonate | Condensation, Saponification, Decarboxylation | Pent-4-enoic acid | acs.org |

| Vinylcarbinol, Orthoacetate | Transesterification, Rearrangement, Hydrolysis, Acidification | Pent-4-enoic acid | researchgate.net |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The key parameters that are typically manipulated include temperature, reaction time, the molar ratio of reactants, and the concentration of the catalyst.

In the context of a lipase-catalyzed synthesis, which represents a modern and efficient approach, several factors significantly influence the reaction outcome. scielo.br The temperature is a critical parameter, as it affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Therefore, an optimal temperature must be identified to balance these opposing effects. researchgate.net

The molar ratio of the alcohol, 1-(2-nitrophenyl)ethanol, to the acyl donor, pent-4-enoic acid, is another important variable. An excess of one of the reactants can be used to shift the reaction equilibrium towards the product side, thereby increasing the conversion rate. nih.gov However, a large excess of either substrate may also lead to enzyme inhibition or complicate the purification process.

The amount of biocatalyst used, typically an immobilized lipase such as Novozym 435, also plays a vital role. nih.govnih.gov Increasing the enzyme loading can enhance the reaction rate, but beyond a certain point, the increase may not be proportional due to mass transfer limitations. proquest.com Finding the optimal enzyme concentration is therefore a key aspect of process optimization.

The removal of water, a byproduct of the esterification reaction, is another strategy to drive the reaction towards completion. This can be achieved by conducting the reaction under vacuum or by using a molecular sieve.

The following interactive table illustrates a hypothetical optimization of the synthesis of this compound using a lipase catalyst, based on common findings in esterification literature. nih.govresearchgate.netresearchgate.net

| Experiment ID | Temperature (°C) | Alcohol:Acid Molar Ratio | Enzyme Loading (wt%) | Reaction Time (h) | Conversion Yield (%) |

| 1 | 40 | 1:1 | 5 | 24 | 65 |

| 2 | 50 | 1:1 | 5 | 24 | 78 |

| 3 | 60 | 1:1 | 5 | 24 | 85 |

| 4 | 50 | 1:1.5 | 5 | 24 | 88 |

| 5 | 50 | 1:2 | 5 | 24 | 92 |

| 6 | 50 | 1:2 | 10 | 24 | 95 |

| 7 | 50 | 1:2 | 10 | 12 | 80 |

| 8 | 50 | 1:2 | 15 | 24 | 95 |

This table is a hypothetical representation based on typical optimization studies for enzymatic esterification and does not represent actual experimental data for the specified compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing sustainable and environmentally responsible chemical processes. cosmeticsandtoiletries.com The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Biocatalysis: The use of enzymes, such as lipases, as catalysts is a cornerstone of green chemistry. researchgate.netmdpi.com Biocatalysts operate under mild conditions of temperature and pressure, which reduces energy consumption. researchgate.net They are also highly specific, which minimizes the formation of byproducts and simplifies purification. researchgate.net Furthermore, enzymes are biodegradable and derived from renewable resources.

Solvent-Free Synthesis: A significant advancement in green esterification is the use of solvent-free reaction systems. proquest.com In such systems, the reactants themselves act as the solvent, which eliminates the need for potentially harmful and volatile organic solvents. This approach not only reduces environmental pollution but also increases the volumetric productivity of the reaction. proquest.com

Atom Economy: The principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. Direct esterification, especially when driven to high conversion, has a high atom economy as the only byproduct is water.

Renewable Feedstocks: While 1-(2-nitrophenyl)ethanol is typically derived from petrochemical sources, pent-4-enoic acid can potentially be sourced from renewable feedstocks. Research into the production of chemicals from biomass is an active area that could further enhance the green credentials of this synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, significantly reduces the energy requirements of the synthesis compared to traditional methods that require high temperatures. nih.gov

The following table summarizes the application of green chemistry principles to the synthesis of this compound, comparing a traditional approach with a biocatalytic one.

| Green Chemistry Principle | Traditional Synthesis (Acid Catalysis) | Biocatalytic Synthesis (Lipase) |

| Catalysis | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipase) mdpi.com |

| Solvents | Often requires organic solvents | Can be performed solvent-free proquest.com |

| Energy Efficiency | High temperatures often required | Mild temperatures (e.g., 30-60°C) nih.gov |

| Waste Generation | Acidic waste, potential side products | Minimal waste, biodegradable catalyst |

| Safety | Use of corrosive and hazardous acids | Safer handling of biocatalysts |

By prioritizing these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally benign.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Nitrophenyl Ethyl Pent 4 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886)

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Chemical Shift Analysis and Coupling Constant Investigations

The proton NMR (¹H NMR) spectrum of 1-(2-Nitrophenyl)ethyl pent-4-enoate is predicted to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the ethyl pent-4-enoate moiety.

The aromatic region is expected to show a complex multiplet pattern for the four protons on the 2-nitrophenyl ring, typically appearing between δ 7.5 and 8.2 ppm. The electron-withdrawing nature of the nitro group deshields these protons, shifting them downfield. The proton ortho to the nitro group is anticipated to be the most downfield.

In the aliphatic region, the methine proton of the ethyl group, being adjacent to both the aromatic ring and the ester oxygen, is expected to resonate as a quartet around δ 6.0-6.2 ppm. The methyl group of the ethyl moiety would likely appear as a doublet around δ 1.6-1.8 ppm, coupled to the methine proton.

For the pent-4-enoate portion, the terminal vinyl protons are expected at approximately δ 5.0-5.9 ppm, showing complex splitting due to geminal and vicinal coupling. The allylic protons adjacent to the double bond would likely resonate around δ 2.3-2.5 ppm. The protons on the carbon adjacent to the carbonyl group are predicted to appear around δ 2.4-2.6 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic (H) | 7.5 - 8.2 | m | - |

| -CH(O)- | 6.0 - 6.2 | q | ~6.5 |

| -CH=CH₂ | 5.7 - 5.9 | m | - |

| -CH=CH ₂ | 5.0 - 5.2 | m | - |

| -C(=O)-CH ₂- | 2.4 - 2.6 | t | ~7.4 |

| -CH ₂-CH=CH₂ | 2.3 - 2.5 | m | - |

| -CH(O)-CH ₃ | 1.6 - 1.8 | d | ~6.5 |

¹³C NMR and Heteronuclear Correlation Spectroscopy (HSQC, HMBC)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. The aromatic carbons will appear between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. The carbons of the vinyl group are expected around δ 115 ppm and δ 137 ppm. The aliphatic carbons will resonate in the upfield region of the spectrum.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton with its directly attached carbon atom. This is crucial for unambiguous assignment of both the ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the methine proton of the ethyl group should show a correlation to the carbonyl carbon of the pentenoate, confirming the ester linkage.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C =O | 170 - 175 |

| Aromatic (C-NO₂) | 147 - 150 |

| Aromatic (C) | 124 - 140 |

| -C H=CH₂ | 135 - 138 |

| -CH=C H₂ | 114 - 117 |

| -C H(O)- | 70 - 75 |

| -C(=O)-C H₂- | 33 - 36 |

| -C H₂-CH=CH₂ | 28 - 31 |

| -CH(O)-C H₃ | 20 - 23 |

Advanced 2D NMR Techniques (e.g., COSY, NOESY) for Conformational Analysis

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show correlations between the coupled protons within the ethyl group and within the pentenoate chain, helping to trace the carbon-hydrogen framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between the protons of the nitrophenyl ring and the protons of the ethyl and pentenoate groups, offering insights into the molecule's three-dimensional structure. libretexts.orgresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental formula, confirming the compound's identity. The calculated exact mass for C₁₃H₁₅NO₄ is 249.1001 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its daughter ions. This technique is instrumental in elucidating the fragmentation pathways.

For this compound, the fragmentation is expected to be influenced by both the nitroaromatic and the ester functionalities. Key predicted fragmentation pathways include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), which can occur via rearrangement. nih.govresearchgate.net

Cleavage of the ester bond: Alpha-cleavage next to the carbonyl group can result in the loss of the pentenoate radical or the 1-(2-nitrophenyl)ethoxy radical. whitman.edujove.com

McLafferty Rearrangement: Esters with a sufficiently long alkyl chain can undergo a McLafferty rearrangement. whitman.edujove.com In this case, the pent-4-enoate chain could undergo this rearrangement.

Formation of a tropylium (B1234903) ion: The nitrophenyl ethyl fragment could rearrange to form a stable tropylium-like cation.

Predicted Key MS/MS Fragments

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 203 | [M - NO₂]⁺ | Loss of the nitro group |

| 152 | [C₈H₈NO₂]⁺ | Cleavage of the ester bond (loss of pentenoate) |

| 97 | [C₅H₅O₂]⁺ | Cleavage of the ester bond (loss of nitrophenylethyl) |

| 83 | [C₅H₇O]⁺ | Fragment from the pentenoate chain |

| 136 | [C₈H₈O]⁺ | Rearrangement and fragmentation of the nitrophenylethyl moiety |

The scientific literature readily available through the conducted searches does not appear to contain specific studies on the infrared (IR), Raman, X-ray crystallography, or chiroptical spectroscopy of "this compound." Consequently, the required detailed research findings and data tables for the specified analytical techniques as outlined in the request are unavailable.

Information was found for structurally related but distinct compounds, which is not sufficient to fulfill the request for an article focusing solely on "this compound." Therefore, a scientifically accurate and informative article that adheres to the provided outline cannot be constructed.

Reactivity and Mechanistic Investigations of 1 2 Nitrophenyl Ethyl Pent 4 Enoate

Hydrolysis and Transesterification Mechanisms of 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886)

The ester linkage in 1-(2-Nitrophenyl)ethyl pent-4-enoate is susceptible to cleavage through hydrolysis and transesterification, processes that can be catalyzed by acids, bases, or enzymes. The kinetics and mechanisms of these reactions are significantly influenced by the electronic and steric properties of both the 2-nitrophenyl ethyl and the pent-4-enoate moieties.

Acid-Catalyzed Hydrolysis Kinetics

Due to the lack of specific kinetic data for this compound, we can infer its reactivity by comparison with related structures. The hydrolysis of esters is influenced by the electronic nature of the substituents. The electron-withdrawing nitro group on the phenyl ring is expected to have a modest effect on the rate of acid-catalyzed hydrolysis. Studies on the acid-catalyzed hydrolysis of p-nitrophenyl esters have been conducted, though detailed kinetic data for the ortho-substituted analogue under acidic conditions are scarce.

Table 1: Postulated Rate-Determining Step in Acid-Catalyzed Hydrolysis

| Step | Description | Key Intermediates |

| 1 | Protonation of the carbonyl oxygen | Protonated ester |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated tetrahedral intermediate |

| 4 | Elimination of the alcohol | Carboxylic acid and protonated alcohol |

This table is based on the generally accepted mechanism for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the 1-(2-nitrophenyl)ethoxide leaving group. A rapid acid-base reaction between the liberated alkoxide and the newly formed pent-4-enoic acid drives the reaction to completion.

The rate of base-catalyzed hydrolysis is highly sensitive to the electronic effects of the substituents. The presence of the electron-withdrawing nitro group in the 2-position of the phenyl ring is expected to significantly accelerate the rate of hydrolysis compared to an unsubstituted phenylethyl ester. This is because the nitro group stabilizes the negative charge that develops on the oxygen atom of the leaving group. Research on the alkaline hydrolysis of substituted ethyl benzoates has demonstrated the additive effects of substituents on the reaction rate. For instance, the hydrolysis of p-nitrophenyl esters is considerably faster than that of their unsubstituted counterparts.

Table 2: Relative Hydrolysis Rates of Nitrophenyl Esters (Illustrative)

| Ester | Relative Rate of Base-Catalyzed Hydrolysis |

| Phenyl acetate | 1 |

| p-Nitrophenyl acetate | ~10^3 |

| This compound | Expected to be significantly faster than the unsubstituted analog |

*This table provides an illustrative comparison based on the known activating effect of the nitro group in similar systems. Actual values for the target compound are not available

Alkene Functionalization Reactions of the Pent-4-enoate Moiety in this compound

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. nih.gov For a diene substrate like this compound, which contains a single terminal double bond, intermolecular cross-metathesis or homodimerization are the most probable metathesis reactions.

However, the most synthetically valuable metathesis reaction for a molecule with a single terminal alkene would be a ring-closing metathesis (RCM) if it were part of a diene system. While this compound itself cannot undergo intramolecular RCM, its derivatives where the alcohol or the acid portion contains another alkene moiety could. For instance, if the pent-4-enoate portion were replaced with a longer chain dienoic acid ester, RCM could be employed to form macrocyclic lactones.

The success of olefin metathesis reactions is highly dependent on the catalyst used. Modern catalysts, such as Grubbs' second and third-generation catalysts, are known for their high tolerance to various functional groups. organic-chemistry.orgnih.gov The ester and nitro groups present in this compound are generally well-tolerated by these ruthenium-based catalysts, allowing the metathesis to proceed at the alkene without significant side reactions. wikipedia.org

The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. organic-chemistry.org In a typical cross-metathesis reaction involving this compound and another terminal alkene, the reaction would likely be driven by the formation of a volatile byproduct like ethylene.

A representative table of catalyst performance in ring-closing metathesis of a generic diene substrate is provided below to illustrate typical efficiencies.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grubbs' 1st Gen | CH₂Cl₂ | 40 | 75 | organic-chemistry.org |

| Grubbs' 2nd Gen | Toluene | 80 | 95 | nih.gov |

| Hoveyda-Grubbs 2nd Gen | CH₂Cl₂ | 25 | 98 | nih.gov |

This table represents typical yields for RCM reactions and is for illustrative purposes.

Reactions Involving the Nitrophenyl Group in this compound

The nitrophenyl group is a versatile functional handle that can undergo several important transformations, primarily involving the reduction of the nitro group or substitution on the aromatic ring.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines, which are precursors to a wide array of dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents can be employed, and the choice of reagent can allow for chemoselective reduction in the presence of other functional groups. longdom.org

For this compound, the challenge lies in selectively reducing the nitro group without affecting the ester or the alkene. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common method. nih.gov However, under these conditions, the double bond may also be reduced. To achieve chemoselectivity, transfer hydrogenation using a hydrogen donor like formic acid or its salts in the presence of a suitable catalyst can be highly effective. nih.gov Another approach is the use of metallic iron powder in water, which offers a mild and environmentally benign method for nitro group reduction while leaving other reducible groups like alkenes and esters intact. longdom.org

The reduction can also be stopped at intermediate stages. For instance, controlled reduction with reagents like zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. researchgate.net

Below is a table summarizing the potential outcomes of the reduction of a generic nitroarene containing an alkene and an ester.

| Reagent/Catalyst | Product | Comments | Reference |

| H₂, Pd/C | Amine (alkene may be reduced) | Non-selective without careful control | nih.gov |

| Fe, H₂O | Amine | High chemoselectivity for the nitro group | longdom.org |

| Zn, NH₄Cl | Hydroxylamine | Partial reduction product | researchgate.net |

| SnCl₂, HCl | Amine | Classic method, requires basic workup | acs.org |

This table illustrates the expected products for the reduction of a nitroarene with other functional groups and is for illustrative purposes.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. masterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be significantly slower compared to benzene (B151609) and would yield the meta-substituted product.

Conversely, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com A good leaving group, typically a halide, positioned ortho or para to the nitro group can be displaced by a nucleophile. In the case of this compound, there is no inherent leaving group on the ring. However, if a derivative with a leaving group, for example, at the 4- or 6-position, were synthesized, it would readily undergo NAS. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

Photochemical Behavior and Applications of 1 2 Nitrophenyl Ethyl Pent 4 Enoate

Photo-Induced Cleavage Mechanisms of the Nitrophenyl Ester Linkage in 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886)

The defining characteristic of 1-(2-Nitrophenyl)ethyl pent-4-enoate is its ability to undergo cleavage upon exposure to ultraviolet (UV) light, releasing the protected molecule, pent-4-enoic acid. This process is governed by a well-established photochemical reaction mechanism.

The photocleavage of 2-nitrobenzyl-based protecting groups, including the 1-(2-nitrophenyl)ethyl (NPE) group, generally proceeds through a Norrish Type II reaction. Upon absorption of a photon, the nitro group is excited to a diradical state. This excited state then facilitates the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the caged molecule and form a 2-nitrosoacetophenone byproduct.

In the case of this compound, irradiation would lead to the release of pent-4-enoic acid and the formation of 2-nitrosoacetophenone. The presence of the ethyl group on the benzylic carbon in NPE derivatives, as opposed to the simple 2-nitrobenzyl group, can influence the efficiency and kinetics of the photolysis.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, cleavage) for each photon absorbed. While the specific quantum yield for the photolysis of this compound has not been reported in the reviewed literature, data from closely related NPE compounds provide a valuable benchmark.

For instance, the photolysis quantum yield for 1-(2-nitrophenyl)ethyl phosphate (B84403) is reported to be 0.53 when irradiated in the near-UV range (around 342 nm). nih.govnih.gov Another study on N-[1-(2-nitrophenyl)ethyl]carbamoylcholine iodide, a carbamate (B1207046) derivative, found a quantum yield of 0.25. nih.gov It is reasonable to infer that the quantum yield for this compound would fall within a similar range, likely influenced by factors such as the solvent and the specific electronic properties of the pent-4-enoate group. Generally, quantum yields for 2-nitrobenzyl-based caging groups can vary significantly based on substituents on the aromatic ring and the nature of the leaving group. wikipedia.org

Table 1: Comparative Quantum Yields of Related 1-(2-Nitrophenyl)ethyl (NPE) Derivatives

| Caged Compound | Leaving Group | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | 0.53 | ~342 | nih.govnih.gov |

| N-[1-(2-Nitrophenyl)ethyl]carbamoylcholine iodide | Carbamoylcholine | 0.25 | 300-355 | nih.gov |

This table is based on data for related compounds and serves as an estimation for the behavior of this compound.

Time-resolved spectroscopic studies on 1-(2-nitrophenyl)ethyl ethers have provided significant insights into the intermediates and reaction pathways of NPE photolysis. nih.govrsc.orgacs.orgkcl.ac.uk These studies have revealed a more complex mechanism than a simple, direct release of the caged molecule.

Upon photoexcitation, the initially formed aci-nitro intermediate is at the center of competing reaction pathways. nih.govacs.orgkcl.ac.uk This intermediate exists in equilibrium with its anionic form, and the subsequent reaction course is heavily dependent on pH and solvent conditions. uni-konstanz.de

Research on NPE ethers has shown that the decay of the aci-nitro intermediate leads to the formation of a relatively long-lived hemiacetal intermediate. nih.govrsc.orgacs.orgkcl.ac.uk The breakdown of this hemiacetal is the rate-limiting step for the final release of the alcohol product. nih.govrsc.orgacs.orgkcl.ac.uk Time-resolved UV-vis measurements have indicated that this hemiacetal is formed through two parallel pathways: a fast component and a slow component. nih.govacs.org

For this compound, a similar multi-step pathway involving an aci-nitro intermediate is expected. The decay of this intermediate would likely proceed through a comparable ester-based intermediate before the final release of pent-4-enoic acid. The kinetics of this release would be a critical factor in its application for time-resolved experiments.

Design and Synthesis of Photolabile Caging Groups Derived from this compound

The 1-(2-nitrophenyl)ethyl framework is a versatile scaffold for creating a variety of photolabile protecting groups. The synthesis of this compound itself would typically involve the esterification of 1-(2-nitrophenyl)ethanol (B14764) with pent-4-enoyl chloride or a similar activated derivative of pent-4-enoic acid.

The true power of this system lies in the ability to modify both the nitrophenyl ring and the leaving group to fine-tune the properties of the caging group. For instance, adding electron-donating groups to the aromatic ring can shift the absorption maximum to longer, less biologically damaging wavelengths.

The pent-4-enoate moiety itself offers a point of chemical functionality. The terminal alkene group can be used for further chemical modifications, allowing the photolabile unit to be tethered to other molecules or materials. This is particularly relevant in the creation of photo-cleavable linkers for solid-phase synthesis or for attaching to biomolecules. The synthesis of such linkers often involves preparing the core photolabile group separately before coupling it to a resin or another molecule. nih.gov

Spatiotemporal Control in Chemical Release Systems Utilizing this compound

A key application of photolabile compounds like this compound is in the development of systems that allow for the controlled release of chemical species in a specific location and at a precise time. wikipedia.orgnih.gov By "caging" a reactive molecule like pent-4-enoic acid, its chemical activity is masked until a light stimulus is applied.

This spatiotemporal control is achieved by directing a focused beam of light to a specific area of a sample. Only in the irradiated region will the photocleavage reaction occur, leading to the localized release of the active molecule. This technique is invaluable in fields like cell biology, where it can be used to trigger cellular processes in a single cell or even a subcellular region.

The temporal control is dictated by the duration and timing of the light exposure. Short pulses of light can lead to rapid, transient increases in the concentration of the released substance, allowing researchers to study the kinetics of fast biological or chemical processes. nih.gov

Applications of Photo-Controlled Decaging Chemistry in Research Tools

The principles of photo-controlled decaging using 2-nitrobenzyl-based compounds have been applied to create a wide array of research tools. While specific applications of this compound are not detailed in the literature, the chemistry is directly applicable to several areas:

Caged Bioactive Molecules: The NPE group has been used to cage a variety of biologically active molecules, including neurotransmitters, nucleotides, and peptides. nih.govnih.gov This allows for the controlled activation of biological pathways with light.

Photocleavable Linkers: In solid-phase synthesis, photolabile linkers enable the release of synthesized peptides or oligonucleotides from the solid support under mild, reagent-free conditions. nih.gov This is particularly advantageous when the synthesized molecules are sensitive to harsh chemical cleavage reagents.

Photoresists in Microfabrication: The light-sensitive nature of these compounds is fundamental to photolithography, where they are used in photoresists to create micro- and nanoscale patterns on surfaces.

Polymerization and Materials Science Applications of 1 2 Nitrophenyl Ethyl Pent 4 Enoate

Potential for Radical Polymerization of 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886) via the Pent-4-enoate Moiety

While no specific studies exist for this monomer, the pent-4-enoate group is known to be susceptible to radical polymerization. Future research could explore both its homopolymerization and its copolymerization with other vinyl monomers.

Hypothetical Homopolymerization Studies

Investigations into the homopolymerization of 1-(2-Nitrophenyl)ethyl pent-4-enoate would likely focus on determining its reactivity under various conditions. Key parameters to explore would include the choice of initiator (e.g., AIBN, benzoyl peroxide), solvent, temperature, and monomer concentration. Characterization of the resulting poly(this compound) would be crucial to understand its molecular weight, polydispersity, thermal properties (such as glass transition temperature), and solubility.

A hypothetical data table for such a study might look like this:

| Entry | Initiator | [Monomer]/[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | AIBN | 100 | 70 | 12 | - | - | - |

| 2 | Benzoyl Peroxide | 100 | 80 | 10 | - | - | - |

| 3 | AIBN | 200 | 70 | 12 | - | - | - |

Data in this table is hypothetical and for illustrative purposes only.

Prospective Copolymerization with Vinyl Monomers

Copolymerization of this compound with common vinyl monomers such as styrene, methyl methacrylate, or acrylates could lead to the development of new materials with tailored properties. The incorporation of the 2-nitrophenyl ethyl group would introduce photoreactive functionalities into the polymer backbone. Determining the reactivity ratios of this monomer with various comonomers would be a critical step in predicting and controlling the copolymer composition.

Anticipated Controlled/Living Polymerization Techniques Employing this compound

The development of controlled/living polymerization methods for this compound would enable the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Feasibility of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile technique that could potentially be applied to this compound. A suitable RAFT agent, such as a dithiobenzoate or a trithiocarbonate, would be required. The success of RAFT polymerization would allow for the synthesis of block copolymers and other complex architectures incorporating the photoreactive monomer.

Prospects for Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for controlled polymerization. The feasibility of using ATRP for this compound would depend on the compatibility of the 2-nitrophenyl group with the typical transition metal catalysts (e.g., copper complexes) used in ATRP. If successful, ATRP would offer another precise route to functional polymers derived from this monomer.

Envisioned Development of Functional Polymers and Copolymers Derived from this compound

The key feature of polymers derived from this compound would be the presence of the 2-nitrophenyl ethyl ester side chains. This group is a well-known photolabile protecting group, which can be cleaved upon exposure to UV light to generate a carboxylic acid and a 2-nitrosoacetophenone byproduct. This photoreactivity could be harnessed for a variety of applications.

For instance, thin films of a copolymer containing this monomer could be patterned by photolithography. Exposure to UV light through a mask would deprotect specific areas, altering their chemical properties (e.g., polarity, solubility). This could be used to create micropatterned surfaces for applications in biology, electronics, or sensor technology.

A hypothetical research finding could be summarized in the following table:

| Polymer | Comonomer | Mn ( g/mol ) | Đ (Mw/Mn) | Photolysis Wavelength (nm) | Application Explored |

| P(NPEPeA-co-St) | Styrene | - | - | - | Photopatterning of surfaces |

| P(NPEPeA-co-MMA) | Methyl Methacrylate | - | - | - | Photo-triggered drug release |

Data in this table is hypothetical and for illustrative purposes only.

Introduction of Photolabile Units into Polymer Backbones

Theoretically, the monomer this compound could be polymerized to introduce photolabile 1-(2-nitrophenyl)ethyl ester side chains into a polymer backbone. The terminal double bond of the pent-4-enoate moiety would allow for its participation in various polymerization reactions, such as free radical polymerization or more controlled techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization.

However, a review of the scientific literature does not provide any specific examples or detailed research findings on the polymerization of this compound. While the polymerization of other o-nitrobenzyl-containing monomers, such as o-nitrobenzyl acrylate (B77674) and methacrylate, has been explored, the polymerization behavior of the pent-4-enoate derivative remains uncharacterized. acs.orgresearchgate.net Challenges in the controlled polymerization of nitrobenzyl-containing monomers have been noted in the literature, which could potentially apply to this monomer as well. researchgate.net

Post-Polymerization Modification of Pendant Alkene Groups

A polymer derived from this compound would possess pendant alkene groups, which are amenable to post-polymerization modification. This is a common strategy to introduce additional functionality into a polymer after its initial synthesis. mdpi.com The most common modification of pendant alkenes is the thiol-ene reaction, a highly efficient "click" chemistry reaction that can be initiated by UV light or a radical initiator. mdpi.com

This would allow for the covalent attachment of a wide variety of thiol-containing molecules, including biomolecules, fluorescent dyes, or other functional moieties. This versatility is a key advantage of polymers bearing pendant alkene groups. However, there are no specific research findings in the literature that detail the post-polymerization modification of a polymer derived from this compound.

Computational and Theoretical Investigations of 1 2 Nitrophenyl Ethyl Pent 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Nitrophenyl)ethyl pent-4-enoate, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures. A common approach involves using a functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the molecule's ground state.

Key ground state properties that can be calculated for this compound include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energy and Distribution: Calculating the total electronic energy and mapping the electron density to identify electron-rich and electron-poor regions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. The negative potential is typically localized around the oxygen atoms of the nitro and ester groups, while the positive potential may be found near the hydrogen atoms.

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Total Electronic Energy | -975.1234 Hartree | A measure of the molecule's stability. |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons and relates to the ionization potential. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and relates to the electron affinity. A lower LUMO energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C=O Stretch (Ester) | 1735 cm⁻¹ | A characteristic vibrational frequency that can be used for experimental identification via IR spectroscopy. |

| Asymmetric NO₂ Stretch | 1525 cm⁻¹ | A characteristic vibrational frequency of the nitro group, also useful for spectroscopic identification. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly relevant for this compound due to the presence of the chromophoric nitrophenyl group, which absorbs ultraviolet-visible (UV-Vis) light.

TD-DFT calculations can predict:

UV-Vis Absorption Spectra: By calculating the energies of vertical electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This helps in understanding the photophysical properties of the molecule.

Nature of Electronic Transitions: TD-DFT provides information about the molecular orbitals involved in each electronic transition. For instance, transitions may be characterized as π → π* or n → π*, often localized on the nitrophenyl ring.

Excited State Properties: The geometry, electron distribution, and dipole moment of the molecule can be different in the excited state compared to the ground state, which can be modeled using TD-DFT. This is crucial for understanding photochemical reactions.

Table 2: Illustrative TD-DFT Results for the Main Electronic Transitions of this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.05 | n → π* (NO₂) |

| S₀ → S₂ | 285 | 0.45 | π → π* (Phenyl Ring) |

| S₀ → S₃ | 250 | 0.20 | π → π* (Phenyl Ring) |

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations. The oscillator strength indicates the intensity of the absorption.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can identify the most populated and energetically favorable conformations in a given solvent.

Study Solvation Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can model the interactions between this compound and solvent molecules (e.g., water, ethanol), revealing details about the solvation shell and hydrogen bonding.

Analyze Intermolecular Interactions: In concentrated solutions or in the presence of other molecules, MD can simulate how molecules of this compound interact with each other, which is important for understanding aggregation or self-assembly.

Reaction Pathway Modeling and Transition State Analysis for Reactions Involving this compound

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For this compound, two likely reactions to study are its hydrolysis and photolysis.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions. Computational modeling can map out the reaction pathway for this process, identifying the structures of intermediates (e.g., tetrahedral intermediates) and transition states. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified.

Photolysis: The 2-nitrophenyl group is a well-known photolabile protecting group. Upon absorption of UV light, it can undergo intramolecular reactions, leading to the cleavage of the ester bond. Reaction pathway modeling can elucidate the mechanism of this photochemical transformation, which may involve the formation of an aci-nitro intermediate.

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies and reaction rate constants, providing a quantitative understanding of the molecule's reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. For derivatives of this compound, a

Strategic Derivatization and Functionalization of 1 2 Nitrophenyl Ethyl Pent 4 Enoate for Advanced Research

Synthesis of Analogs with Modified Nitrophenyl Moieties

The 2-nitrophenyl group is a well-established photolabile protecting group (PPG) that can be cleaved upon UV irradiation. wikipedia.orggoogle.com The efficiency and wavelength of this photocleavage can be modulated by introducing various substituents onto the aromatic ring. These modifications can alter the electronic properties of the chromophore, thereby influencing the quantum yield and the rate of photolysis. wikipedia.orgnih.gov

Research on other nitrobenzyl-based PPGs has shown that adding electron-withdrawing groups can significantly impact photoreaction efficiency. wikipedia.org For instance, the introduction of a second nitro group at the 6-position to create a 2,6-dinitrobenzyl system has been shown to increase the quantum yield of release. wikipedia.org Conversely, adding electron-donating groups, such as methoxy (B1213986) groups, can shift the absorption maximum to longer, less damaging wavelengths. google.com The synthesis of such analogs of 1-(2-nitrophenyl)ethyl pent-4-enoate (B1234886) would typically involve starting with a correspondingly substituted 2-nitrotoluene (B74249) or 2-nitroacetophenone derivative, followed by the established synthetic route to the final ester product.

Table 1: Predicted Photochemical Properties of Hypothetical 1-(Aryl)ethyl pent-4-enoate Analogs Based on Known Substituent Effects on Nitrophenyl PPGs

| Ring Substituent(s) | Predicted Effect on Photolysis | Potential Advantage |

| None (Standard 2-Nitro) | Baseline photolysis efficiency and wavelength. | Well-characterized standard for comparison. |

| 4,5-Dimethoxy | Shifts absorption to longer wavelengths (e.g., >350 nm). google.com | Allows for cleavage with less phototoxic light, useful in biological systems. |

| 6-Nitro (i.e., 2,6-Dinitro) | Increases quantum yield of cleavage. wikipedia.org | More efficient release of the protected substrate, requiring lower light doses. |

| 4-Acetyl | Can provide an additional handle for orthogonal chemistry. nih.gov | Dual-functional chromophore for multi-step release or conjugation. |

| 2-Cyano-6-nitro | Electron-withdrawing effects may enhance cleavage efficiency. wikipedia.org | Potential for fine-tuning electronic properties and photolysis kinetics. |

This table is generated based on established principles for nitrophenyl-based photolabile protecting groups and represents predicted outcomes for the specified compound.

Synthesis of Analogs with Modified Pent-4-enoate Chains

The terminal alkene of the pent-4-enoate chain serves as a versatile functional handle for a wide array of chemical transformations. nih.govfiveable.me This allows for the synthesis of derivatives with altered steric or electronic properties, or for the introduction of new functional groups for subsequent conjugation or probing. The reactivity of this non-activated terminal alkene can be harnessed through various modern synthetic methods. nih.gov

Key functionalization strategies include:

Oxidative Cleavage: Ozonolysis can cleave the carbon-carbon double bond to yield a terminal aldehyde, which can be further oxidized to a carboxylic acid or used in reductive amination reactions. fiveable.me

Hydrofunctionalization: Hydroboration-oxidation provides a route to an anti-Markovnikov alcohol, converting the pentenoate to a 5-hydroxypentanoate (B1236267) derivative. fiveable.me This introduces a hydroxyl group for further esterification or etherification.

Amination: Oxidative amination reactions, potentially using photoredox catalysis, can introduce nitrogen-containing functional groups at the allylic or terminal position. researchgate.net

Halogenation: The addition of halogens across the double bond can produce di-halogenated derivatives, which are useful intermediates for subsequent substitution or elimination reactions. fiveable.me

Table 2: Potential Derivatization Reactions of the Pent-4-enoate Alkene

| Reaction | Reagents | Resulting Functional Group |

| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde (-CHO) |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) |

| Dihydroxylation | OsO₄, NMO | Diol (-CH(OH)CH₂OH) |

| Epoxidation | m-CPBA | Epoxide |

| Thiol-ene Click Reaction | Thiol (R-SH), Photoinitiator | Thioether (-S-R) |

This table outlines established chemical transformations for terminal alkenes and their expected functional group outcomes when applied to the pent-4-enoate moiety.

Conjugation Chemistry of 1-(2-Nitrophenyl)ethyl pent-4-enoate with Biomolecules or Functional Scaffolds

The dual functionality of the molecule makes it an ideal linker for conjugating to biomolecules (like peptides or oligonucleotides) or functional materials. The terminal alkene provides a site for covalent attachment, while the photolabile ester linkage allows for the subsequent light-triggered release of the conjugated species.

The thiol-ene reaction is a prime example of a "click" reaction, characterized by high efficiency, mild reaction conditions, and minimal byproducts. youtube.com This reaction involves the radical-initiated addition of a thiol across the alkene of the pent-4-enoate chain. nih.gov The process can be initiated by UV light or a radical initiator and is highly tolerant of various functional groups, making it ideal for modifying complex biomolecules. nih.govyoutube.com This approach allows for the efficient covalent attachment of thiol-containing molecules, such as cysteine-containing peptides or specifically synthesized thiol-modified DNA, to the pent-4-enoate scaffold. nih.gov

While the primary structure is an ester, the core components can be used in other coupling reactions. The parent acid, pent-4-enoic acid, can be coupled with 1-(2-nitrophenyl)ethanol (B14764) to form the ester. Alternatively, the pent-4-enoic acid can be activated and reacted with an amine-containing biomolecule or scaffold to form a stable amide bond. Common coupling reagents like carbodiimides (e.g., EDC) or reagents like TFFH can facilitate this transformation. organic-chemistry.org Furthermore, if the ester bond of the title compound is hydrolyzed to release 1-(2-nitrophenyl)ethanol and pent-4-enoic acid, the resulting carboxylic acid can be re-activated and coupled to a different alcohol or amine, effectively using the original molecule as a donor of the functionalized pentenoyl group. rsc.org

Development of Probes and Linkers Utilizing the Photolabile and Alkene Functionalities of this compound

The combination of a photocleavable unit and a versatile conjugation handle in a single molecule allows for the development of sophisticated chemical probes and linkers. nih.gov this compound can be conceptualized as a bifunctional linker where one end can be attached to a surface, polymer, or biomolecule via the alkene, and the other end (the alcohol part of the ester) can be a substrate that is released upon photolysis.

For example, the alkene can be used to anchor the molecule to a surface or a nanoparticle via thiol-ene chemistry. nih.gov A biologically active molecule could then be attached through transesterification or by synthesizing the initial ester with the molecule of interest instead of pent-4-enoic acid. This creates a system where a bioactive compound is tethered to a substrate and can be released with spatial and temporal control using light. This strategy is highly valuable for studying biological processes in living cells ("caged compounds") or for developing light-responsive smart materials. google.com The ability to modify both the photolabile group (to tune the release wavelength) and the alkene (to alter solubility or introduce further functionality) provides a high degree of modularity in designing advanced probes and linkers.

Future Perspectives and Emerging Research Avenues for 1 2 Nitrophenyl Ethyl Pent 4 Enoate

Integration of 1-(2-Nitrophenyl)ethyl pent-4-enoate (B1234886) into Multi-Stimuli Responsive Systems

The unique structure of 1-(2-Nitrophenyl)ethyl pent-4-enoate makes it an excellent candidate for the design of sophisticated multi-stimuli responsive materials. These are advanced systems that can react to two or more distinct external triggers, allowing for more complex and controlled behavior. The core of this potential lies in its two chemically addressable groups.

The primary stimulus is ultraviolet (UV) light. The 2-nitrobenzyl moiety is a well-known photolabile protecting group (PPG) that cleaves upon irradiation, typically in the 300-365 nm range. This photo-isomerization reaction releases the protected molecule, in this case, pent-4-enoic acid, and generates an o-nitrosobenzaldehyde byproduct. This light-induced cleavage provides precise spatiotemporal control, meaning the release can be triggered at a specific time and location.

The secondary stimulus response is enabled by the terminal alkene group of the released pent-4-enoate. This functional group is a versatile handle for a variety of subsequent chemical transformations, including:

Thiol-ene "click" chemistry: A highly efficient and often light-initiated reaction that can form carbon-sulfur bonds, ideal for cross-linking polymer chains.

Olefin metathesis: A powerful carbon-carbon bond-forming reaction catalyzed by specific metal complexes, allowing for polymerization or degradation.

Radical polymerization: The alkene can participate in chain-growth polymerization to form new polymer networks.

This dual-functionality allows for the design of materials where, for instance, UV light could trigger the release of the pent-4-enoic acid monomer, and a subsequent, different stimulus (like a chemical catalyst or a second light source for photo-initiated thiol-ene reaction) could initiate its polymerization to alter the material's properties, such as swelling, stiffness, or adhesion.

Table 1: Conceptual Multi-Stimuli Response of this compound

| Stimulus | Active Moiety | Chemical Transformation | Potential System-Level Response |

|---|---|---|---|

| Primary: UV Light (e.g., 365 nm) | 1-(2-Nitrophenyl)ethyl ester | Photocleavage of the ester bond | Release of pent-4-enoic acid; change in local pH |

| Secondary: Chemical Catalyst | Pent-4-enoate (alkene) | Olefin metathesis polymerization | Gelation, material hardening, encapsulation |

| Secondary: Light + Photoinitiator | Pent-4-enoate (alkene) | Thiol-ene coupling or radical polymerization | Network cross-linking, surface patterning |

Scalable Synthesis and Industrial Relevance of this compound

While the synthesis of this compound is straightforward at a lab scale—typically involving an esterification reaction between 1-(2-nitrophenyl)ethanol (B14764) and pent-4-enoyl chloride or pent-4-enoic acid with a coupling agent—its scalable production for industrial applications faces challenges common to photochemical compounds.

The primary hurdles in scaling up photochemical processes include the "attenuation effect," where the penetration of light into the reaction mixture decreases significantly as the reactor volume increases. This leads to inefficient and non-uniform reactions. Modern chemical engineering is addressing these issues through the development of specialized photoreactors, such as microreactors or flow reactors. These systems maximize the surface-area-to-volume ratio, ensuring uniform light exposure and significantly improving reaction efficiency and throughput, potentially enabling kilogram-scale production.

The industrial relevance of a compound like this compound is predicated on its ability to act as a "caged" reactive monomer. Potential industrial applications include:

Advanced Coatings and Adhesives: Formulations could be applied as a stable liquid and then rapidly cured or bonded on-demand with light, creating strong polymer networks precisely where needed.

3D Printing and Micromachining: Its use in photolithography or stereolithography would allow for the fabrication of complex microstructures. An initial structure could be printed, and subsequent UV exposure could release the pentenoate for a secondary polymerization step, creating materials with spatially defined, heterogeneous properties.

Smart Formulations: In agriculture or specialty chemicals, the active release of a functional molecule like pent-4-enoic acid could be triggered by sunlight, providing a controlled-release mechanism.

The economic viability of such processes would depend on optimizing the synthesis of the starting materials and improving the energy efficiency of the photochemical cleavage step.

Advanced Applications in Dynamic Covalent Chemistry and Self-Healing Materials

Dynamic covalent chemistry involves chemical reactions that are reversible under specific conditions, allowing materials to adapt, reconfigure, or self-heal. While the photocleavage of the o-nitrobenzyl ester is irreversible, it can be used to trigger the formation of a dynamic or self-healing network.

This compound is a pro-monomer for a self-healing system. A material, such as a polymer matrix, could be doped with this compound. Upon damage (e.g., a crack), targeted UV irradiation of the damaged area would release the pent-4-enoic acid "healing agent." This released monomer, with its reactive alkene, could then be polymerized in situ to fill the crack and restore mechanical integrity. This polymerization could be initiated by residual catalysts in the matrix or by a second stimulus.

This approach offers several advantages:

On-Demand Healing: The healing process is not autonomous but is triggered by an external light stimulus, giving the user control over the repair process.

Spatial Confinement: Healing occurs only in the irradiated area, preventing unwanted reactions in the bulk material.

The released pent-4-enoic acid can also participate in dynamic bond exchange reactions. For example, if the polymer matrix contains functional groups that can reversibly react with carboxylic acids or alkenes, the released monomer could be integrated into a dynamic network, contributing to stress relaxation and gradual material repair. Boronic ester-based systems, which can exhibit dynamic behavior, are a parallel example of how reversible bonds contribute to self-healing properties.

Potential for this compound in Enabling New Chemical Methodologies

The ability to initiate a chemical reaction with high spatial and temporal precision using light is a powerful tool for developing new synthetic methodologies. This compound can serve as a vehicle for the controlled introduction of a reactive building block into a chemical system.

This could enable several new approaches in organic synthesis and materials science:

Temporally Resolved Reaction Studies: The compound could be used to study the kinetics of fast polymerization or other reactions. By releasing the pent-4-enoic acid with a laser pulse, chemists can initiate a reaction and monitor its progress in real-time.

Sequential Functionalization: In polymer synthesis, this molecule could be incorporated into a polymer chain. Subsequent photocleavage would expose a carboxylic acid group at a specific location on the polymer backbone, allowing for a secondary functionalization step that was not possible in the initial synthesis.

Photo-Patterning of Surfaces: A surface could be coated with a self-assembled monolayer containing this compound. By exposing the surface to light through a photomask, specific areas would release pent-4-enoic acid. The newly exposed alkene and carboxylic acid groups would create a chemical pattern on the surface, which could then be used to direct the assembly of nanoparticles, cells, or other molecules.

By combining a reliable phototrigger with a versatile reactive group, this compound holds the potential to become a valuable tool for chemists seeking to exert precise control over the formation of complex chemical and material structures.

Q & A

Q. Basic Characterization

- NMR : ¹H and ¹³C NMR confirm ester linkage and nitroaryl protons (δ 8.0–8.5 ppm for aromatic protons).

- IR : Ester carbonyl (∼1740 cm⁻¹) and nitro group (∼1520 cm⁻¹) peaks are diagnostic .

- HPLC/MS : Reverse-phase HPLC (C18 column) with UV detection at 254 nm and ESI-MS for molecular ion verification.

Advanced Analysis

Time-resolved FTIR or Raman spectroscopy captures transient intermediates during photolysis. For biological studies, LC-MS/MS quantifies released active molecules (e.g., hormones or nucleotides) in complex matrices .

How is this compound applied in studying plant hormone dynamics?

Basic Biological Use

As a photocaged auxin derivative (e.g., NPE-NAA), it enables spatiotemporal control of hormone release. UV irradiation uncages the active auxin, allowing researchers to study localized growth responses in Arabidopsis roots or shoots .

Q. Advanced Experimental Workflow

- Microscopy : Confocal imaging tracks auxin release using fluorescent reporters (e.g., DR5::GFP).

- Transcriptomics : Time-course RNA-seq identifies early-response genes post-photolysis.

- Dose-Response : Varying irradiation duration modulates hormone concentration gradients .

What methods assess the thermal and chemical stability of the photocaged compound?

Q. Basic Stability Testing

- Thermal Stability : Incubate at 25–37°C in buffer and analyze degradation via HPLC over 72 hours.

- pH Stability : Expose to pH 3–10 and monitor ester hydrolysis by NMR or TLC .

Advanced Stability Profiling

Accelerated stability studies (40–60°C) with Arrhenius modeling predict shelf life. For in vivo use, serum stability assays (e.g., incubation with fetal bovine serum) quantify enzymatic hydrolysis rates .

How does photolysis of this compound perturb local pH, and how is this measured?

Advanced pH-Jump Methodology

In infrared spectroscopy experiments, photolysis releases protons, which shift the carbonate/bicarbonate equilibrium. The resulting pH change is quantified by tracking IR absorption bands:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.